![molecular formula C9H7FO B1339826 5-Fluoro-3-methylbenzofuran CAS No. 33118-83-1](/img/structure/B1339826.png)
5-Fluoro-3-methylbenzofuran
Overview
Description
5-Fluoro-3-methylbenzofuran is an organic compound that has shown potential in various fields of scientific research and industry. It has a molecular formula of C9H7FO and a molecular weight of 150.15 g/mol.
Synthesis Analysis
The synthesis of benzofuran compounds has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm . These methods can be further used to synthesize benzofuran compounds with promising active structural units .Molecular Structure Analysis
The molecular structure of 5-Fluoro-3-methylbenzofuran is represented by the Inchi Code: 1S/C10H7FO2/c1-6-8-4-7 (11)2-3-9 (8)13-10 (6)5-12/h2-5H,1H3 .Chemical Reactions Analysis
The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm . Deep neural networks initially designed for language translation have been used to accurately predict a wide range of chemical reactions .Scientific Research Applications
Anticancer Therapeutic Potential
Benzofuran scaffolds, such as 5-Fluoro-3-methylbenzofuran, have shown significant potential in anticancer therapy . These compounds have unique therapeutic potentials and are involved in various clinical drugs . They have shown extraordinary inhibitory potency against a panel of human cancer cell lines compared with a wide array of reference anticancer drugs . Many of the described benzofurans are promising candidates for development as anticancer agents based on their outstanding inhibitory potency against a panel of human cancer cells .
Antimicrobial Agents
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . This makes them a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .
Interaction with DNA
Some benzofuran derivatives have been found to interact with genomic DNA, possibly through intercalation . This interaction could potentially explain the observed cytotoxicity of these compounds .
Mechanism of Action
While the mechanism of action for 5-Fluoro-3-methylbenzofuran is not explicitly mentioned in the search results, it’s worth noting that fluorinated compounds often exert their effects through similar mechanisms. For example, 5-Fluorouracil, another fluorinated compound, exerts its anticancer effects through inhibition of thymidylate synthase (TS) and incorporation of its metabolites into RNA and DNA .
It is a solid substance . The molecular weight of this compound is 178.16 g/mol .
properties
IUPAC Name |
5-fluoro-3-methyl-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVAHYZQDSUVNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470472 | |
Record name | 5-Fluoro-3-methylbenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-methylbenzofuran | |
CAS RN |
33118-83-1 | |
Record name | 5-Fluoro-3-methylbenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.